6'-Hydroxymethyl Simvastatin
Overview
Description
6’-Hydroxymethyl Simvastatin is a metabolite of Simvastatin, a widely used lipid-lowering agent. Simvastatin belongs to the class of drugs known as statins, which inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. The hydroxymethyl derivative of Simvastatin is formed through metabolic processes and retains some of the pharmacological properties of the parent compound .
Scientific Research Applications
6’-Hydroxymethyl Simvastatin has several scientific research applications:
Mechanism of Action
Simvastatin is an HMG-CoA reductase inhibitor . It works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid and is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Future Directions
There are several ongoing randomized controlled trials being conducted to help clarify the role of statins as treatment for patients with chronic liver disease . Statins appear to be safe in patients with compensated cirrhosis, and evidence suggests that they may reduce fibrosis, even in patients with advanced fibrosis and cirrhosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxymethyl Simvastatin involves the conversion of iodoepoxides to a cyclic ether via a radical catalytic cycle. This process includes the rearrangement of the epoxycarbinyl radical to the allyloxy radical and the atom-transfer radical reaction. The reaction conditions typically involve mild temperatures and the use of specific catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of 6’-Hydroxymethyl Simvastatin can be achieved through biocatalyzed synthesis. This method uses enzymes to catalyze the conversion of precursors to the desired product under environmentally friendly conditions. The process is conducted at ambient temperature and often uses water as a reaction medium, reducing the need for harmful solvents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
6’-Hydroxymethyl Simvastatin undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6’-Hydroxymethyl Simvastatin can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, which is widely used as a lipid-lowering agent.
Lovastatin: Another statin with a similar mechanism of action but differing in its pharmacokinetic properties.
Atorvastatin: A statin with a longer half-life and greater potency in lowering cholesterol levels.
Uniqueness
6’-Hydroxymethyl Simvastatin is unique due to its specific metabolic pathway and its ability to retain some pharmacological properties of Simvastatin. Its hydroxymethyl group provides distinct chemical reactivity, making it a valuable compound for studying the metabolism and pharmacokinetics of statins .
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFRGQBOVFFQM-HGQWONQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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